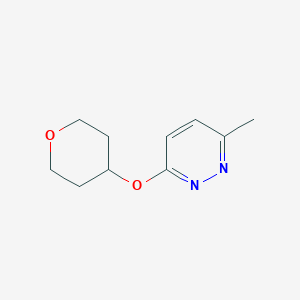

3-Methyl-6-(oxan-4-yloxy)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyridazine is a class of organic compounds with a six-membered ring structure containing two nitrogen atoms at positions 1 and 2 . Pyridazinone is a derivative of pyridazine, which contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .

Synthesis Analysis

Pyridazine synthesis involves various methods. One such method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach is the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones .Molecular Structure Analysis

The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

Pyridazine compounds participate in various chemical reactions. For instance, a TBAI/K2S2O8-promoted [4 + 2] annulation of ketene N,S-acetals, and N-tosylhydrazones provides a variety of trisubstituted pyridazines .Physical and Chemical Properties Analysis

Pyridazine compounds are known for their unique physicochemical properties. They are characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity .Scientific Research Applications

Synthesis and Structural Analysis

Pyridazine derivatives have been synthesized and characterized, showing significant potential in biological properties, including anti-tumor and anti-inflammatory activities. These compounds have been studied using various spectroscopic techniques and crystal structure analysis, providing a foundational understanding of their chemical behavior and interactions. The synthesis and characterization of these compounds lay the groundwork for further exploration of their applications in different scientific domains (Sallam et al., 2021).

Agrochemical Applications

Research into pyridazine derivatives has shown their utility in agrochemical applications, including their use as herbicides. These compounds demonstrate bleaching and herbicidal activities, with some showing exceptional efficacy even at low application rates. The identification of crucial structural features for herbicidal activity helps in the design of more effective agrochemical agents (Xu et al., 2012).

Material Science and Coordination Chemistry

In materials science, pyridazine derivatives have been explored for their metal-coordinating abilities, leading to the self-assembly into gridlike metal complexes. These complexes have potential applications in catalysis, molecular recognition, and the development of new materials with specific electronic and photonic properties. The study of such metal-organic frameworks (MOFs) can open new avenues for research in catalysis and materials science (Hoogenboom et al., 2006).

Antimicrobial Activity

The exploration of pyridazine derivatives in the pharmaceutical field has led to the identification of compounds with promising antibacterial activity. The design and synthesis of these compounds, incorporating specific functional groups, have resulted in the discovery of new antibacterial agents. This research contributes to the ongoing search for new drugs to combat resistant bacterial strains (Azab et al., 2013).

Mechanism of Action

Target of action

Pyridazines and pyridazinones are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of action

Pyridazine derivatives have been shown to interact with various biological targets, leading to a range of physiological effects .

Biochemical pathways

Pyridazine derivatives have been shown to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Result of action

Pyridazine derivatives have been shown to possess a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .

Action environment

The properties of the pyridazine ring are unique and can render it an attractive heterocycle for drug design .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-methyl-6-(oxan-4-yloxy)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-8-2-3-10(12-11-8)14-9-4-6-13-7-5-9/h2-3,9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGNNKLQTOBFOGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2965900.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2965902.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide](/img/structure/B2965903.png)

![methyl 3-carbamoyl-2-(3-((4-chlorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2965908.png)

![N-(2-Fluorophenyl)-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2965909.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2965910.png)